5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H5ClF2N2OS2 and its molecular weight is 330.75. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
5-Chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide and its derivatives have been studied for their antitubercular activity. Marvadi et al. (2020) synthesized a series of novel compounds related to this chemical, which showed promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Anticancer Properties
Compounds related to this compound have been evaluated for their anticancer properties. Atta and Abdel‐Latif (2021) synthesized derivatives that exhibited inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Molecular Structure Studies
Li-jua (2015) designed and synthesized a novel compound related to this compound, contributing to the understanding of its molecular structure (Li-jua, 2015).
Antimicrobial Evaluation
Talupur et al. (2021) conducted studies on similar compounds, revealing their potential in antimicrobial applications. Their research included synthesis, characterization, and biological evaluation (Talupur et al., 2021).
Antibacterial and Antifungal Activities
Mhaske et al. (2011) synthesized thiazole carboxamides derivatives and reported their effectiveness against both gram-positive and gram-negative bacteria as well as antifungal activity (Mhaske et al., 2011).
Molluscicidal Properties
El-bayouki and Basyouni (1988) explored the molluscicidal properties of compounds related to this compound, contributing to the field of pest control (El-bayouki & Basyouni, 1988).
Antitumor Activity
Ostapiuk et al. (2017) synthesized new derivatives and investigated their antitumor activity, identifying compounds with significant antitumor effects (Ostapiuk et al., 2017).
Dipole Moment Analysis
Patil et al. (2011) studied the absorption and fluorescence spectra of related carboxamides, providing insights into the ground and excited state dipole moments (Patil et al., 2011).
Docking Studies and Antimicrobial Activity
Spoorthy et al. (2021) performed docking studies and evaluated the antimicrobial activity of analogues, enhancing understanding of their biological interactions (Spoorthy et al., 2021).
Synthesis and Anticancer Evaluation
Cai et al. (2016) evaluated the anticancer activity of novel thiazole-5-carboxamide derivatives against various cancer cell lines (Cai et al., 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It can be inferred from the known actions of benzothiazole derivatives that this compound likely interacts with its targets (the aforementioned enzymes) and inhibits their function, leading to its antibacterial effects .
Biochemical Pathways
Given the known targets of benzothiazole derivatives, it can be inferred that this compound likely affects pathways related to bacterial growth and survival, including those involved in dna replication, protein synthesis, and cell wall synthesis .
Result of Action
Given the known actions of benzothiazole derivatives, it can be inferred that this compound likely leads to the inhibition of bacterial growth and survival by disrupting essential biochemical pathways .
Future Directions
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities . The thiazole scaffold is present in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests that thiazole derivatives, including 5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, may have potential for future pharmaceutical applications.
Properties
IUPAC Name |
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF2N2OS2/c13-9-2-1-7(19-9)11(18)17-12-16-10-6(15)3-5(14)4-8(10)20-12/h1-4H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHDGASEHWYRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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